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Abstract
GSK343 is a potent and highly selective small molecule inhibitor that has garnered significant

attention in the field of epigenetics and cancer research. This document provides an in-depth

technical overview of GSK343, focusing on its primary molecular target, mechanism of action,

and cellular effects. Quantitative data on its inhibitory activity are presented, along with detailed

experimental protocols for key assays and visualizations of relevant signaling pathways.

Primary Target: Enhancer of Zeste Homolog 2
(EZH2)
The primary molecular target of GSK343 is the Enhancer of Zeste Homolog 2 (EZH2), a

histone methyltransferase.[1][2][3][4][5] EZH2 is the catalytic subunit of the Polycomb

Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic gene silencing through

the trimethylation of histone H3 at lysine 27 (H3K27me3).[4][6] Aberrant EZH2 activity is

implicated in the development and progression of various cancers, making it an attractive

therapeutic target.[1][4]

GSK343 acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal

methyl donor for methyltransferases.[7][8][9] By competing with SAM for binding to EZH2,

GSK343 effectively blocks the methyltransferase activity of the PRC2 complex.[8] This leads to
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a global decrease in H3K27me3 levels, thereby reactivating the expression of silenced tumor

suppressor genes.[7]

GSK343 exhibits high selectivity for EZH2. It is over 1,000-fold more selective for EZH2 than

for other histone methyltransferases and 60-fold more selective for EZH2 over its close

homolog, EZH1.[2][7][8]

Quantitative Inhibitory Activity
The potency and selectivity of GSK343 have been characterized in various biochemical and

cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of GSK343

Target Assay Type IC50 Value Reference

EZH2
Cell-free biochemical

assay
4 nM [2][3][5]

EZH1
Cell-free biochemical

assay
240 nM [3]

Other Histone

Methyltransferases

Cell-free biochemical

assay

>1000-fold selectivity

vs. EZH2
[2][3][8]

Table 2: Cellular Inhibitory Activity of GSK343
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Cell Line Assay Type Effect IC50 Value Reference

HCC1806

(Breast Cancer)

Immunofluoresce

nce

Inhibition of

H3K27

methylation

<200 nM [2]

LNCaP (Prostate

Cancer)

Cell Proliferation

Assay

Inhibition of cell

proliferation
2.9 µM [3][10]

U87 and LN229

(Glioma)

Cell Viability

Assay (CCK8)

Inhibition of cell

proliferation
~5 µM [7][11]

AsPC-1

(Pancreatic

Cancer)

MTT Assay
Inhibition of cell

viability
Not specified [9]

PANC-1

(Pancreatic

Cancer)

MTT Assay
Inhibition of cell

viability
Not specified [9]

Bladder Cancer

Cells (Cisplatin-

Resistant)

Cell Viability

Assay

Reduced cell

viability

20 µM (effective

concentration)
[8]

Key Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay
This protocol describes a common method to determine the in vitro potency of GSK343 against

EZH2.

Objective: To measure the IC50 value of GSK343 for the inhibition of EZH2 methyltransferase

activity.

Materials:

Recombinant 5-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)[3][10]

HeLa nucleosomes (substrate)[3]
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S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) (methyl donor)[3][10]

GSK343 (dissolved in DMSO)

Assay buffer

P81 phosphocellulose filter paper[10]

Scintillation counter

Procedure:

Prepare serial dilutions of GSK343 in DMSO.

In a reaction well, pre-incubate the PRC2 complex with the desired concentration of GSK343
or DMSO (vehicle control) in assay buffer for 10 minutes at room temperature.[10]

Initiate the methyltransferase reaction by adding HeLa nucleosomes and [³H]-SAM.[3]

Incubate the reaction for 60 minutes at 30°C.[10]

Stop the reaction and spot the reaction mixture onto P81 filter paper.[10]

Wash the filter paper with a suitable buffer (e.g., PBS) to remove unincorporated [³H]-SAM.

[10]

Measure the amount of incorporated radioactivity on the filter paper using a scintillation

counter.

Calculate the percentage of inhibition for each GSK343 concentration relative to the vehicle

control.

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Immunofluorescence Assay
This protocol outlines a method to assess the ability of GSK343 to inhibit H3K27 methylation in

cells.
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Objective: To determine the cellular IC50 of GSK343 for the inhibition of H3K27 trimethylation.

Materials:

HCC1806 cells (or other suitable cell line)

GSK343 (dissolved in DMSO)

Cell culture medium

Fixative (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against H3K27me3

Fluorescently labeled secondary antibody

DAPI (for nuclear counterstaining)

Fluorescence microscope

Procedure:

Seed HCC1806 cells in a multi-well plate and allow them to adhere overnight.

Treat the cells with a range of concentrations of GSK343 or DMSO for 72 hours.[2]

Fix the cells with 4% paraformaldehyde.

Permeabilize the cells with permeabilization buffer.

Block non-specific antibody binding with blocking buffer.

Incubate the cells with the primary antibody against H3K27me3.

Wash the cells and incubate with the fluorescently labeled secondary antibody.
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Counterstain the nuclei with DAPI.

Acquire images using a fluorescence microscope.

Quantify the fluorescence intensity of H3K27me3 staining per nucleus.

Calculate the percentage of inhibition for each GSK343 concentration and determine the

IC50 value.

Cell Viability and Proliferation Assays
These protocols are used to evaluate the effect of GSK343 on cancer cell growth.

Objective: To measure the effect of GSK343 on the viability and proliferation of cancer cells.

Protocols:

MTT or CCK-8 Assay: These colorimetric assays measure metabolic activity, which is

proportional to the number of viable cells. Cells are treated with GSK343 for various time

points (e.g., 24, 48, 72 hours), and the absorbance is read using a microplate reader.[7][11]

Colony Formation Assay: This assay assesses the long-term proliferative capacity of single

cells. Cells are treated with GSK343 for a defined period, and then allowed to grow into

colonies for 1-2 weeks. The number and size of colonies are then quantified.[7][11]

EdU Incorporation Assay: This assay measures DNA synthesis, a hallmark of cell

proliferation. Cells are incubated with EdU (a thymidine analog) after GSK343 treatment, and

the incorporated EdU is detected by a fluorescent azide.[7][11]

Signaling Pathways and Cellular Processes
Modulated by GSK343
GSK343-mediated inhibition of EZH2 leads to the modulation of various downstream signaling

pathways and cellular processes.

EZH2-Mediated Gene Silencing Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716734/
https://www.oncotarget.com/article/21311/text/
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716734/
https://www.oncotarget.com/article/21311/text/
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5716734/
https://www.oncotarget.com/article/21311/text/
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PRC2 Complex
(EZH2, EED, SUZ12)

H3K27me3
(Trimethylation)

Catalyzes

SAM
(S-adenosyl-L-methionine)

Methyl Donor

GSK343

Inhibits (SAM-competitive)

Histone H3
(Lysine 27)

Transcriptional Repression
(Tumor Suppressor Genes)

Leads to

Click to download full resolution via product page

Caption: GSK343 competitively inhibits the EZH2 subunit of the PRC2 complex.

Downstream Cellular Effects of GSK343
GSK343 treatment has been shown to induce several anti-cancer effects.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b607833?utm_src=pdf-body-img
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://www.benchchem.com/product/b607833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GSK343

EZH2 Inhibition

Decreased H3K27me3

Tumor Suppressor Gene
Reactivation

Cell Cycle Arrest
(G0/G1 or G1 Phase)

Apoptosis Induction
(e.g., increased Caspase-3) Autophagy Induction Inhibition of

Cell Proliferation
Inhibition of

Cell Invasion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Studies

In Vivo Studies

Biochemical HMT Assay
(IC50 Determination)

Cancer Cell Lines

GSK343 Treatment
(Dose-Response & Time-Course)

Cellular Assays:
- Viability (MTT/CCK8)

- Proliferation (EdU)
- Colony Formation
- Apoptosis (FACS)

- Western Blot (H3K27me3)

Xenograft Mouse Model
(e.g., subcutaneous, intracranial)

GSK343 Administration
(e.g., intraperitoneal injection)

Tumor Growth Monitoring
(e.g., caliper measurement, bioluminescence)

Immunohistochemistry
(e.g., Ki-67, H3K27me3)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b607833?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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